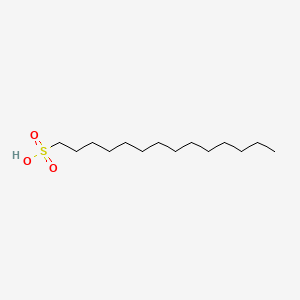
1-Tetradecanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecanesulfonic acid is an organic compound with the molecular formula C14H30O3S. It is a sulfonic acid derivative of tetradecane, characterized by a long hydrocarbon chain and a sulfonic acid group at the terminal position. This compound is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
1-Tetradecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of tetradecane. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal position of the hydrocarbon chain .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then neutralized and purified to obtain the final product .
Análisis De Reacciones Químicas
1-Tetradecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfinate.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tetradecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including chromatography and catalysis.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Tetradecanesulfonic acid is primarily related to its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
1-Tetradecanesulfonic acid can be compared with other sulfonic acids with different chain lengths, such as:
1-Decanesulfonic acid: Shorter chain length, different surfactant properties.
1-Hexadecanesulfonic acid: Longer chain length, higher hydrophobicity.
1-Octanesulfonic acid: Intermediate chain length, different balance of hydrophobic and hydrophilic interactions.
The uniqueness of this compound lies in its specific chain length, which provides a balance of hydrophobic and hydrophilic properties suitable for various applications.
Propiedades
Número CAS |
7314-37-6 |
|---|---|
Fórmula molecular |
C14H30O3S |
Peso molecular |
278.45 g/mol |
Nombre IUPAC |
tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |
Clave InChI |
MYOWBHNETUSQPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)
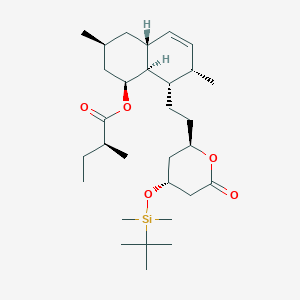
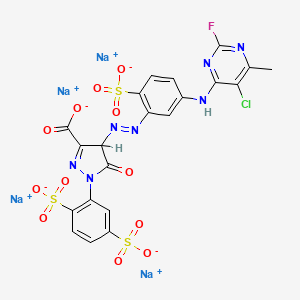
![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
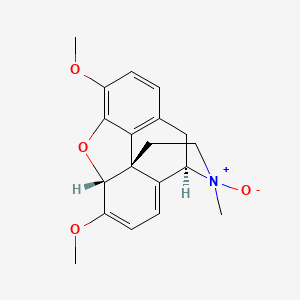
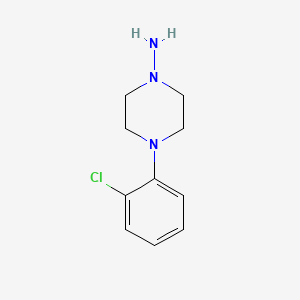
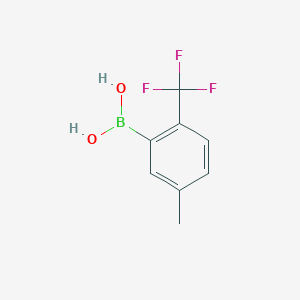
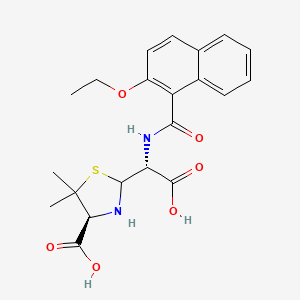
![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
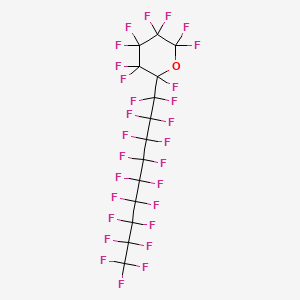
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
